molecular formula C10H12N4O2 B1404159 1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide CAS No. 1005205-35-5

1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide

Cat. No. B1404159
M. Wt: 220.23 g/mol
InChI Key: RWTGBDVJVHMTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “1-Methyl-1H-indazole-5-carboxylic acid” and “1H-Indazole-5-carboxylic acid”, which are more commonly studied12.



Synthesis Analysis

The synthesis of related compounds such as “1-Methyl-1H-indazole-5-carboxylic acid” and “1H-Indazole-5-carboxylic acid” has been reported12. However, the specific synthesis process for “1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide” is not directly available. However, the related compound “1-Methyl-1H-indazole-5-carboxylic acid” has a molecular weight of 176.171.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide”. However, indazole-containing heterocyclic compounds have a wide variety of medicinal applications3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide” are not directly available. However, the related compound “1-Methyl-1H-indazole-5-carboxylic acid” is a solid at room temperature and should be stored in a dark place1.


Scientific Research Applications

Synthesis Techniques and Derivative Development

  • Versatile Reagents for Triazole Synthesis : Fuqiang Liu, D. Palmer, and K. Sorgi (2004) described diethoxyphosphinyl acetic acid hydrazide as a versatile reagent for preparing fused [5,5]-, [5,6]-, and [5,7]-3-[(E)-2-(arylvinyl)]-1,2,4-triazoles from aldehydes and alkoxyimines, offering a convenient and efficient synthesis process (Fuqiang Liu, D. Palmer, & K. Sorgi, 2004).

  • Ethyl 1,2,4-Triazole-3-Carboxylates Synthesis : D. Khomenko, R. Doroschuk, and R. Lampeka (2016) reported on the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, highlighting their importance as building blocks in organic synthesis (D. Khomenko, R. Doroschuk, & R. Lampeka, 2016).

Biological Activity and Molecular Modeling

  • Anti-inflammatory Activity : Mohamed Abdel-Aziz et al. (2014) synthesized a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, which exhibited significant anti-inflammatory activity. This study also explored the COX-1/COX-2 inhibition potential of these compounds, providing insights into their therapeutic applications (Mohamed Abdel-Aziz et al., 2014).

  • Crystal Structure Analysis : Heng-Shan Dong et al. (2009) focused on the synthesis and crystal structure of N,N′-bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide, providing detailed structural data that could be relevant for the development of similar compounds (Heng-Shan Dong et al., 2009).

Safety And Hazards

Future Directions

The future directions for the study of “1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide” are not directly available. However, given the medicinal applications of related indazole-containing compounds, further research into the properties and potential uses of this compound could be beneficial3.


properties

IUPAC Name

1-(methoxymethyl)indazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-6-14-9-3-2-7(10(15)13-11)4-8(9)5-12-14/h2-5H,6,11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTGBDVJVHMTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=C(C=C2)C(=O)NN)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide
Reactant of Route 2
Reactant of Route 2
1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide
Reactant of Route 3
Reactant of Route 3
1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide
Reactant of Route 4
Reactant of Route 4
1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide
Reactant of Route 5
Reactant of Route 5
1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Methoxymethyl-1H-indazole-5-carboxylic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.